molecular formula C11H16N2O3 B6094821 ethyl 4-(N-hydroxyethanimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 5463-46-7

ethyl 4-(N-hydroxyethanimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Numéro de catalogue: B6094821
Numéro CAS: 5463-46-7
Poids moléculaire: 224.26 g/mol
Clé InChI: GVTLKBLWKJUIQO-MDWZMJQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(N-hydroxyethanimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, also known as EHP-101, is a small molecule drug candidate that has shown potential in treating a variety of neurological disorders. EHP-101 is a synthetic derivative of cannabidiol (CBD), a non-psychoactive compound found in the cannabis plant. Unlike CBD, EHP-101 has been modified to improve its pharmacological properties, making it a promising therapeutic agent for a range of conditions.

Mécanisme D'action

Ethyl 4-(N-hydroxyethanimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate exerts its pharmacological effects by modulating the endocannabinoid system, a complex signaling system that plays a critical role in regulating various physiological processes, including pain, inflammation, and neuroprotection. This compound acts as a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), two enzymes that are involved in the metabolism of endocannabinoids. By inhibiting FAAH and MAGL, this compound increases the levels of endocannabinoids in the brain, which in turn modulate the activity of various neurotransmitter systems, leading to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress, protect against neuronal damage, and improve motor function in animal models of neurological disorders. Additionally, this compound has been shown to have analgesic effects in animal models of neuropathic pain, making it a potential alternative to opioid-based pain medications.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of ethyl 4-(N-hydroxyethanimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is its selectivity for FAAH and MAGL, which allows for more precise modulation of the endocannabinoid system compared to other non-selective cannabinoid receptor agonists. Additionally, this compound has shown good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, one of the limitations of this compound is its relatively low potency compared to other cannabinoid receptor agonists, which may limit its efficacy in certain conditions.

Orientations Futures

There are several potential future directions for research on ethyl 4-(N-hydroxyethanimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. One area of interest is its potential use in combination with other therapies, such as immunomodulatory agents, for the treatment of multiple sclerosis. Additionally, further studies are needed to determine the optimal dosing and administration regimens for this compound in various neurological disorders. Finally, additional preclinical studies are needed to further elucidate the mechanisms of action of this compound and its potential therapeutic applications in other conditions.

Méthodes De Synthèse

Ethyl 4-(N-hydroxyethanimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is synthesized using a multistep process that involves the reaction of several chemical intermediates. The process begins with the synthesis of 3,5-dimethylpyrrole-2-carboxylic acid, which is then converted to its ethyl ester derivative. The ethyl ester is then reacted with hydroxylamine hydrochloride to form the N-hydroxyethanimidoyl derivative. Finally, the N-hydroxyethanimidoyl derivative is reacted with the ethyl ester of 4-bromo-2,2-dimethylbutyric acid to yield this compound.

Applications De Recherche Scientifique

Ethyl 4-(N-hydroxyethanimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has been studied extensively for its potential therapeutic applications in various neurological disorders, including multiple sclerosis, Huntington's disease, and neuropathic pain. In preclinical studies, this compound has been shown to have anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of these conditions.

Propriétés

IUPAC Name

ethyl 4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-5-16-11(14)10-6(2)9(7(3)12-10)8(4)13-15/h12,15H,5H2,1-4H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLKBLWKJUIQO-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=NO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C(=C(N1)C)/C(=N/O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415494
Record name NSC13431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5463-46-7
Record name NSC13431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.